2-amino-5-(3,4-dihydroxyphenyl)pentanoic acid
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Description
“2-amino-5-(3,4-dihydroxyphenyl)pentanoic acid” is a compound with the molecular weight of 225.24 . It is a powder at room temperature . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H15NO4/c12-8(11(15)16)3-1-2-7-4-5-9(13)10(14)6-7/h4-6,8,13-14H,1-3,12H2,(H,15,16) . This code represents the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 225.24 .Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-5-(3,4-dihydroxyphenyl)pentanoic acid involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include protection of functional groups, formation of key intermediates, and deprotection of functional groups to yield the final product.", "Starting Materials": [ "3,4-dihydroxybenzaldehyde", "L-valine", "Boc anhydride", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Methanol", "Ethyl acetate", "Sodium bicarbonate", "Sodium chloride" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group of L-valine using Boc anhydride in the presence of hydrochloric acid to yield Boc-L-valine.", "Step 2: Protection of the phenolic hydroxyl group of 3,4-dihydroxybenzaldehyde using diethyl ether and methanol to yield 3,4-dihydroxybenzaldehyde dimethyl acetal.", "Step 3: Condensation of Boc-L-valine and 3,4-dihydroxybenzaldehyde dimethyl acetal using sodium hydroxide in ethanol to yield the key intermediate, Boc-L-valine-3,4-dihydroxybenzylidene.", "Step 4: Deprotection of the Boc group using hydrochloric acid to yield L-valine-3,4-dihydroxybenzylidene.", "Step 5: Hydrolysis of the imine group using sodium hydroxide to yield 2-amino-5-(3,4-dihydroxyphenyl)pentanoic acid.", "Step 6: Purification of the final product using ethyl acetate, sodium bicarbonate, and sodium chloride." ] } | |
CAS No. |
2352060-41-2 |
Molecular Formula |
C11H15NO4 |
Molecular Weight |
225.2 |
Purity |
95 |
Origin of Product |
United States |
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